molecular formula C8H9F3N2O B3197722 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1006487-08-6

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B3197722
CAS RN: 1006487-08-6
M. Wt: 206.16 g/mol
InChI Key: RRKZOSGMOIUOMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as triazoles, has been extensively studied . Triazoles are significant heterocycles that exhibit broad biological activities and are present in a great quantity of developed drugs . The synthesis of these compounds has attracted much attention, and various methods have been summarized in the literature .

Scientific Research Applications

Synthetic Approaches and Heterocyclic Compound Synthesis

Recent Advances in Three-Component Cyclocondensation

This research highlights the importance of heterocyclic compounds, including pyrazole derivatives, in the pharmaceutical and drug-candidate molecules. The study emphasizes the synthesis of tetrahydrobenzo[b]pyrans using organocatalysts in three-component cyclocondensation reactions involving dimedone, various aldehydes, and malononitrile. This approach underscores the significant role of pyrazole derivatives in constructing valuable heterocyclic compounds through green chemistry principles, including the use of water as a solvent and the recyclability of organocatalysts (H. Kiyani, 2018).

Synthesis of Pyrazole Heterocycles

The study reviews the critical role of the pyrazole moiety in medicinal chemistry, highlighting its presence in various biologically active compounds. It discusses the synthetic strategies for appending pyrazole to other heterocyclic nuclei, thus extending the categories of heterocyclic systems and offering insights for designing more effective biological agents (A. M. Dar & Shamsuzzaman, 2015).

Antifungal and Antimicrobial Applications

Trifluoromethylpyrazoles as Anti-inflammatory and Antibacterial Agents

This review focuses on trifluoromethylpyrazoles, highlighting their significant anti-inflammatory and antibacterial properties in medicinal chemistry. It notes the importance of the trifluoromethyl group's position on the pyrazole nucleus and its impact on the activity profile of the compounds, providing a basis for exploring novel anti-inflammatory and antibacterial agents (Kamalneet Kaur, Vinod Kumar, & G. Gupta, 2015).

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

BODIPY Platform for OLEDs

The BODIPY-based materials are explored for their potential in organic light-emitting diodes (OLEDs) and organic electronics. Despite their widespread use in sensors and organic photovoltaics, the application in OLEDs has been limited. This review discusses the structural design and synthesis of BODIPY-based organic semiconductors, highlighting their potential as 'metal-free' infrared emitters and inspiring future research in this area (B. Squeo & M. Pasini, 2020).

Future Directions

The future directions for research on “3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the importance of the triazole scaffold in medicinal chemistry, compounds with similar structures could be of significant interest .

properties

IUPAC Name

3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c1-5-7(3-14)6(2)13(12-5)4-8(9,10)11/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKZOSGMOIUOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(F)(F)F)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde
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3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
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3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 4
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde

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